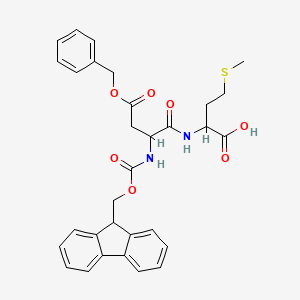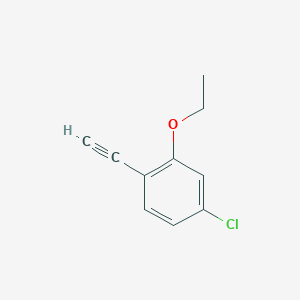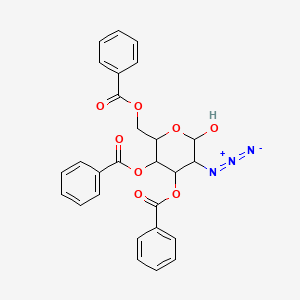
3,4,6-Tri-O-benzoyl-2-deoxy-2-azido-D-glucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,6-Tri-O-benzoyl-2-deoxy-2-azido-D-glucopyranose: is a synthetic derivative of D-glucose. This compound is characterized by the presence of three benzoyl groups at positions 3, 4, and 6, and an azido group at position 2 of the glucopyranose ring. It is commonly used in organic synthesis and biochemical research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Tri-O-benzoyl-2-deoxy-2-azido-D-glucopyranose typically involves the protection of hydroxyl groups followed by the introduction of the azido group. A common synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 3, 4, and 6 are protected using benzoyl chloride in the presence of a base such as pyridine.
Introduction of Azido Group: The hydroxyl group at position 2 is converted to an azido group using reagents like sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions:
Substitution Reactions: The azido group can undergo substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The benzoyl groups can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions:
Sodium Azide (NaN3): Used for introducing the azido group.
Hydrogen/Palladium Catalyst: Used for reducing the azido group to an amine.
Benzoyl Chloride/Pyridine: Used for protecting hydroxyl groups.
Major Products Formed:
Amines: Formed from the reduction of the azido group.
Protected Intermediates: Various intermediates with protected hydroxyl groups are formed during synthesis.
科学研究应用
Chemistry:
Glycosylation Reactions: Used as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.
Protecting Group Chemistry: The benzoyl groups serve as protecting groups in multi-step organic synthesis.
Biology:
Bioconjugation: The azido group can be used in click chemistry for bioconjugation with alkyne-containing molecules, facilitating the study of biological processes.
Medicine:
Drug Development: Potential intermediate in the synthesis of glycosylated drugs and prodrugs.
Industry:
Material Science: Used in the synthesis of glycopolymers and other advanced materials.
作用机制
The mechanism of action of 3,4,6-Tri-O-benzoyl-2-deoxy-2-azido-D-glucopyranose primarily involves its reactivity due to the azido and benzoyl groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This reactivity is exploited in various biochemical and material science applications.
相似化合物的比较
3,4,6-Tri-O-benzyl-2-deoxy-2-azido-D-glucopyranose: Similar structure but with benzyl groups instead of benzoyl groups.
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose: Contains acetyl groups and an acetamido group.
Uniqueness:
Benzoyl Groups: The presence of benzoyl groups provides unique protective properties and reactivity compared to benzyl or acetyl groups.
Azido Group: The azido group offers versatility in click chemistry applications, making it valuable for bioconjugation and material science.
This detailed overview highlights the significance of 3,4,6-Tri-O-benzoyl-2-deoxy-2-azido-D-glucopyranose in various fields of research and industry
属性
分子式 |
C27H23N3O8 |
|---|---|
分子量 |
517.5 g/mol |
IUPAC 名称 |
(5-azido-3,4-dibenzoyloxy-6-hydroxyoxan-2-yl)methyl benzoate |
InChI |
InChI=1S/C27H23N3O8/c28-30-29-21-23(38-26(33)19-14-8-3-9-15-19)22(37-25(32)18-12-6-2-7-13-18)20(36-27(21)34)16-35-24(31)17-10-4-1-5-11-17/h1-15,20-23,27,34H,16H2 |
InChI 键 |
HDHVPEOVGIVDFF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)N=[N+]=[N-])OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


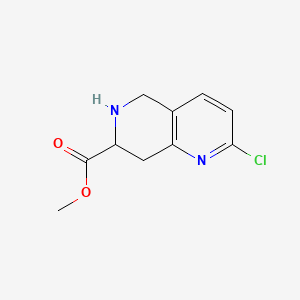
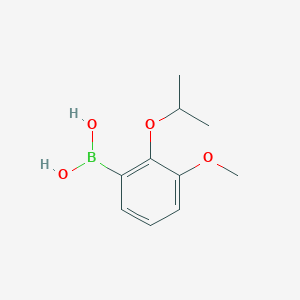
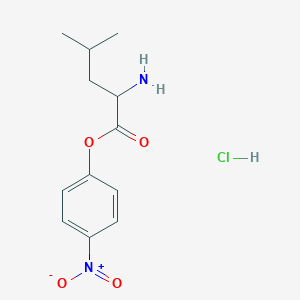
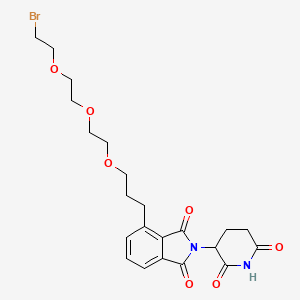
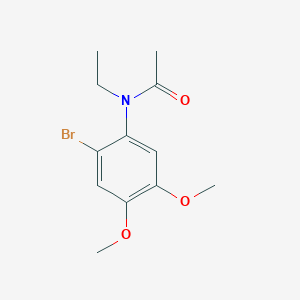

![3-[(13S)-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-15-yl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B14780231.png)
![(1R,5R)-6-(5-iodo-2-propan-2-ylpyrazol-3-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14780239.png)

![2-Tert-butoxycarbonyl-2,5-diazaspiro[3.4]octane-6-carboxylic acid](/img/structure/B14780246.png)


